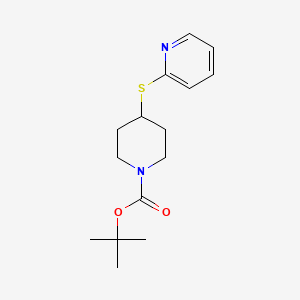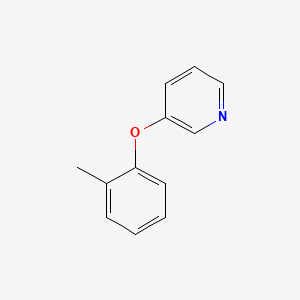![molecular formula C18H15BrN4O4S B3260703 2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide CAS No. 333746-98-8](/img/structure/B3260703.png)
2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide
Vue d'ensemble
Description
2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY 43-9006 or Sorafenib and is classified as a multikinase inhibitor.
Mécanisme D'action
BAY 43-9006 exerts its pharmacological effects by inhibiting the activity of various kinases such as Raf-1, B-Raf, and VEGFR-2. By doing so, it disrupts the signaling pathways that are involved in cancer cell proliferation and angiogenesis. Additionally, BAY 43-9006 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and angiogenesis. Additionally, it has been found to induce apoptosis in cancer cells. In cardiovascular diseases, BAY 43-9006 has been found to have anti-inflammatory effects and to reduce the formation of atherosclerotic plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 43-9006 is its potency in inhibiting the activity of various kinases involved in cancer cell proliferation and angiogenesis. Additionally, it has been found to induce apoptosis in cancer cells. However, one of the limitations of BAY 43-9006 is its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research and development of BAY 43-9006. One of the areas of interest is the development of more potent and selective multikinase inhibitors. Additionally, there is a need for the development of more effective drug delivery systems to improve the pharmacokinetic properties of BAY 43-9006. Finally, there is a need for further research into the potential applications of BAY 43-9006 in other fields such as dermatology and neurology.
Conclusion:
BAY 43-9006 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potency in inhibiting the activity of various kinases involved in cancer cell proliferation and angiogenesis makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its pharmacological properties and potential applications in other fields.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and dermatology. In cancer research, this compound has been found to inhibit the growth of various cancer cells such as hepatocellular carcinoma, renal cell carcinoma, and melanoma. It does so by targeting multiple kinases that are involved in cancer cell proliferation and angiogenesis.
Propriétés
IUPAC Name |
2-bromo-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4S/c1-27-17-11-10-16(21-22-17)23-28(25,26)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWDXNOQSKTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



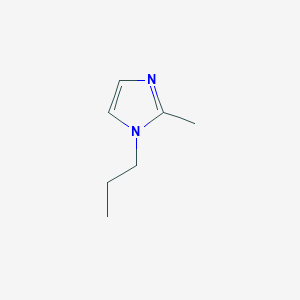
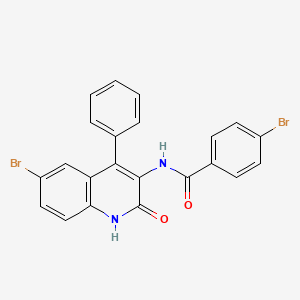
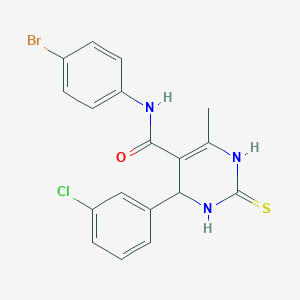
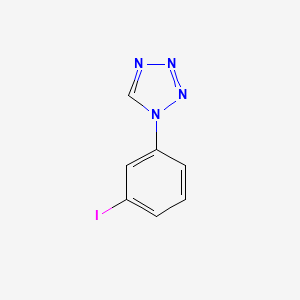
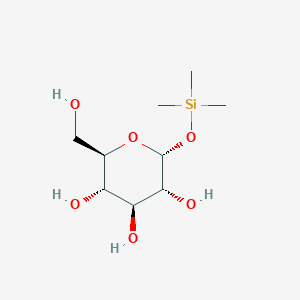



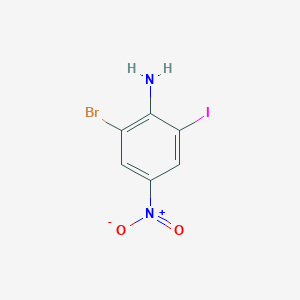
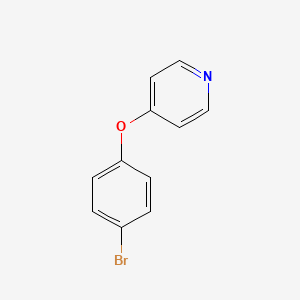
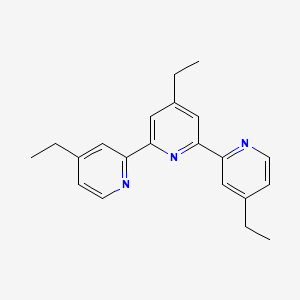
![1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene](/img/structure/B3260711.png)
